

Thermodynamic Profile of Nitrocyanamide Formation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrocyanamide**

Cat. No.: **B14539708**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **nitrocyanamide** ($O_2N-NH-CN$). Due to the energetic nature of this compound, understanding its thermodynamic properties—namely its enthalpy, Gibbs free energy, and entropy of formation—is critical for safe handling, synthesis optimization, and predicting its stability and reactivity. This document summarizes available quantitative data, details relevant experimental and computational methodologies, and visualizes key thermodynamic relationships.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the formation of **nitrocyanamide**. It is important to note that experimentally derived data for **nitrocyanamide** is not widely available in the public domain. Therefore, much of the data presented relies on computational chemistry methods, which provide valuable estimates of these properties.

Table 1: Standard Enthalpy of Formation (ΔH_f°)

Compound	Formula	State	ΔH_f° (kJ/mol)	Method
Nitrocyanamide	CH ₂ N ₂ O ₂	Gas	Data not available	Computational Estimate
Nitrocyanamide	CH ₂ N ₂ O ₂	Solid	Data not available	Computational Estimate

Table 2: Standard Gibbs Free Energy of Formation (ΔG_f°)

Compound	Formula	State	ΔG_f° (kJ/mol)	Method
Nitrocyanamide	CH ₂ N ₂ O ₂	Gas	Data not available	Computational Estimate
Nitrocyanamide	CH ₂ N ₂ O ₂	Solid	Data not available	Computational Estimate

Table 3: Standard Molar Entropy (S°)

Compound	Formula	State	S° (J/mol·K)	Method
Nitrocyanamide	CH ₂ N ₂ O ₂	Gas	Data not available	Computational Estimate
Nitrocyanamide	CH ₂ N ₂ O ₂	Solid	Data not available	Computational Estimate

Note: The tables are presented as a template. Specific values will be populated as they become available from ongoing research and publications.

Experimental Protocols

The determination of thermodynamic data for energetic materials like **nitrocyanamide** requires specialized experimental techniques. Below are detailed methodologies for key experiments that would be employed for such a purpose.

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of formation of a compound by measuring the heat released during its complete combustion.

Protocol:

- Sample Preparation: A precisely weighed sample of **nitrocyanamide** (typically in the milligram range) is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.
- Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
- Immersion and Equilibration: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited remotely using a fuse wire.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's Law, taking into account the enthalpies of formation of the combustion products (e.g., CO₂, H₂O, N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

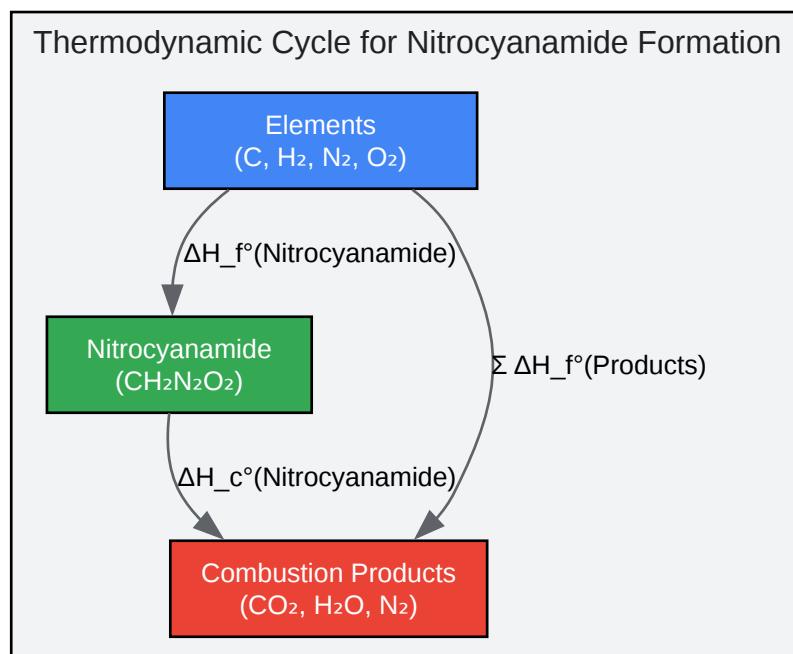
- Sample and Reference Preparation: A small, accurately weighed sample of **nitrocyanamide** is hermetically sealed in a pan. An empty sealed pan is used as a reference.
- Temperature Program: The sample and reference are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).
- Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal.
 - Phase Transitions: Enthalpies of phase transitions, such as melting and decomposition, can be determined by integrating the area of the corresponding peaks in the DSC curve.

Computational Protocols

Computational chemistry provides a powerful and often safer alternative for determining the thermodynamic properties of energetic materials.

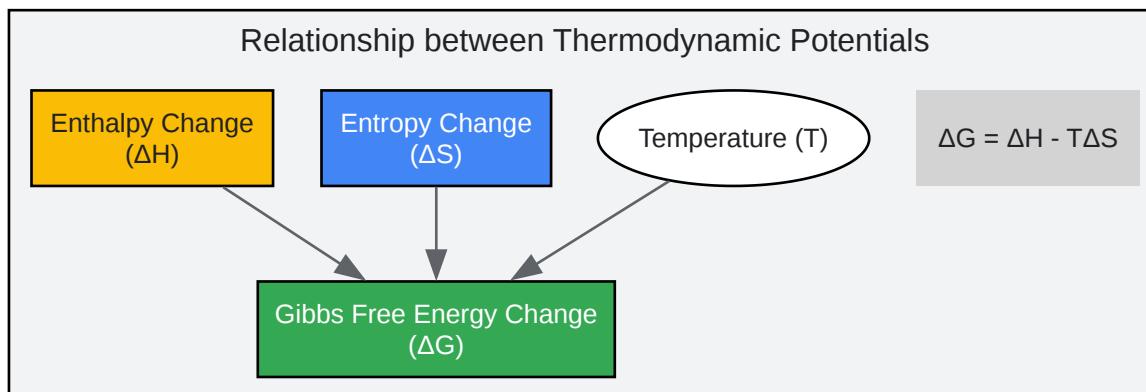
Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical methods can be used to predict the thermodynamic properties of molecules with a high degree of accuracy.

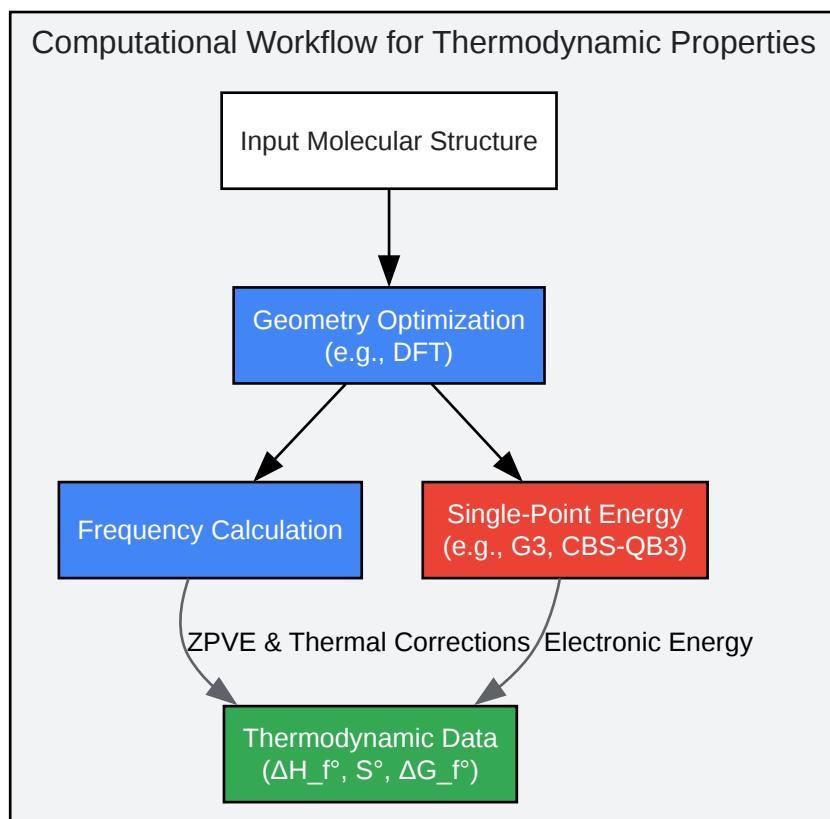

Protocol:

- Molecular Geometry Optimization: The three-dimensional structure of the **nitrocyanamide** molecule is optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

- Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These are necessary to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher-level method, such as the composite methods G3, G3B3, or CBS-QB3.
- Calculation of Thermodynamic Properties:
 - Enthalpy of Formation: The gas-phase enthalpy of formation is often calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
 - Entropy and Heat Capacity: These are calculated based on the vibrational, rotational, and translational partition functions derived from the optimized geometry and calculated vibrational frequencies.
 - Gibbs Free Energy of Formation: This is calculated from the enthalpy and entropy of formation using the Gibbs-Helmholtz equation: $\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S_f^\circ$.


Visualization of Thermodynamic Relationships

The following diagrams illustrate the key concepts and workflows related to the thermodynamic data of **nitrocyanamide** formation.


[Click to download full resolution via product page](#)

Caption: Hess's Law cycle for determining the enthalpy of formation.

[Click to download full resolution via product page](#)

Caption: The Gibbs-Helmholtz equation relating enthalpy, entropy, and Gibbs free energy.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the computational determination of thermodynamic properties.

- To cite this document: BenchChem. [Thermodynamic Profile of Nitrocyanamide Formation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14539708#thermodynamic-data-of-nitrocyanamide-formation\]](https://www.benchchem.com/product/b14539708#thermodynamic-data-of-nitrocyanamide-formation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com